2-(5-Ethoxy-2-fluorophenyl)propan-2-ol
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Overview
Description
2-(5-Ethoxy-2-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C11H15FO2 and a molecular weight of 198.24 g/mol . This compound is characterized by the presence of an ethoxy group, a fluorine atom, and a hydroxyl group attached to a phenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethoxy-2-fluorophenyl)propan-2-ol typically involves the reaction of 5-ethoxy-2-fluorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethoxy-2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can convert the compound into different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: NaBH4 or LiAlH4 in THF or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-(5-ethoxy-2-fluorophenyl)propan-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(5-Ethoxy-2-fluorophenyl)propan-2-ol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Ethoxy-2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the ethoxy and fluorine groups, contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxy-2-fluorophenyl)propan-2-ol
- 2-(5-Ethoxy-2-chlorophenyl)propan-2-ol
- 2-(5-Ethoxy-2-bromophenyl)propan-2-ol
Uniqueness
2-(5-Ethoxy-2-fluorophenyl)propan-2-ol is unique due to the presence of both ethoxy and fluorine groups, which impart distinct chemical and physical properties. These features can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications .
Properties
Molecular Formula |
C11H15FO2 |
---|---|
Molecular Weight |
198.23 g/mol |
IUPAC Name |
2-(5-ethoxy-2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C11H15FO2/c1-4-14-8-5-6-10(12)9(7-8)11(2,3)13/h5-7,13H,4H2,1-3H3 |
InChI Key |
TXKAXKIIRWLIKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)F)C(C)(C)O |
Origin of Product |
United States |
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